(Rac)-SOPC

Description

1-Stearoyl-2-oleoyl-sn-glycero-3-phosphocholine has been reported in Drosophila melanogaster, Vitis vinifera, and Saccharomyces cerevisiae with data available.

PC(18:0/18:1(9Z)) is a metabolite found in or produced by Saccharomyces cerevisiae.

RN given refers to (Z)-isome

Properties

IUPAC Name |

[(2R)-3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H86NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h21,23,42H,6-20,22,24-41H2,1-5H3/b23-21-/t42-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATHVAWFAEPLPPQ-VRDBWYNSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H86NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401335911 | |

| Record name | 1-Stearoyl-2-oleoyl-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401335911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

788.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PC(18:0/18:1(9Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0008038 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

56421-10-4 | |

| Record name | 1-Stearoyl-2-oleoyl-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401335911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PC(18:0/18:1(9Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0008038 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

(Rac)-SOPC chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental applications of (Rac)-SOPC (1-stearoyl-2-oleoyl-rac-glycero-3-phosphocholine). It is intended for researchers, scientists, and professionals in drug development and lipid research.

Chemical Structure and Identifiers

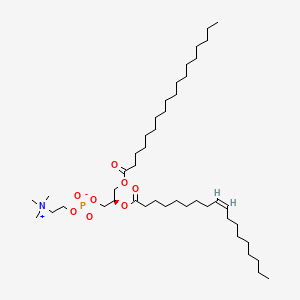

This compound is a racemic mixture of the two enantiomers of 1-stearoyl-2-oleoyl-glycero-3-phosphocholine. The "rac-" prefix indicates a 1:1 ratio of the R and S configurations at the C2 position of the glycerol backbone. The structure consists of a glycerol backbone esterified with stearic acid (a saturated C18 fatty acid) at the sn-1 position and oleic acid (a monounsaturated C18 fatty acid) at the sn-2 position. The phosphate group at the sn-3 position is further esterified to a choline head group.

While the IUPAC name for the naturally occurring enantiomer is [(2R)-3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate[1], the racemic mixture is systematically named rac-[(2R)-3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| Common Name | This compound |

| Systematic Name | rac-1-stearoyl-2-oleoyl-glycero-3-phosphocholine |

| Alternative Names | (Rac)-PC(18:0/18:1), rac-SOPC |

| CAS Number | 6753-56-6 (for the racemic mixture) |

| Molecular Formula | C44H86NO8P[1][2] |

| Molecular Weight | 788.13 g/mol [1] |

Physicochemical Properties

The physicochemical properties of this compound are largely dictated by its amphiphilic nature, with a hydrophilic phosphocholine headgroup and hydrophobic fatty acid tails. As a racemic mixture, its bulk properties in achiral environments are generally similar to its enantiopure counterparts. However, interactions with other chiral molecules, such as proteins or other lipids, can differ. When interacting with achiral lipids or forming self-assemblies, both enantiomers exhibit identical membrane physicochemical properties[3][4].

Table 2: Physicochemical Properties of SOPC

| Property | Value |

| Physical State | Solid at room temperature |

| Solubility | Soluble in chloroform and ethanol[2] |

| Main Phase Transition Temperature (Tm) | 6.7 °C (for the sn-1 stearoyl, sn-2 oleoyl isomer)[5][6] |

The phase transition temperature (Tm) is a critical parameter, representing the temperature at which the lipid bilayer transitions from a more ordered gel phase to a more fluid liquid-crystalline phase. For the non-racemic SOPC, this temperature is 6.7 °C[5][6]. The introduction of the cis double bond in the oleoyl chain significantly lowers the transition temperature compared to its fully saturated counterpart, DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), which has a Tm of 55.6 °C[5]. The properties of the racemic mixture in this regard are expected to be very similar to the pure enantiomers in a bulk achiral environment.

Biological Properties and Applications

This compound, like other phosphatidylcholines, is a fundamental component of biological membranes. Its specific combination of a saturated and a monounsaturated fatty acid chain gives it properties that are crucial for membrane fluidity and structure.

Role in Model Membranes and Liposomes

Due to its well-defined structure, this compound is frequently used in the preparation of model membranes and liposomes. These artificial bilayer systems are invaluable tools for studying a wide range of biological phenomena, including:

-

Membrane Permeability and Fluidity: The presence of the unsaturated oleoyl chain creates packing defects in the lipid bilayer, increasing its fluidity and permeability compared to membranes composed of fully saturated lipids.

-

Protein-Lipid Interactions: Liposomes containing this compound can be used to reconstitute membrane proteins and study their function in a controlled lipid environment.

-

Drug Delivery: As a biocompatible and biodegradable lipid, this compound is a suitable component for liposomal drug delivery systems.

Non-Raft Forming Lipid

In the context of membrane microdomains, this compound is generally considered a non-raft forming lipid . Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids, which are thought to play a role in signal transduction and protein trafficking[7][8][9][10]. The kink in the oleoyl chain of SOPC disrupts the tight packing required for raft formation. Therefore, this compound is often used in model membrane systems to represent the "non-raft" or liquid-disordered phase of the membrane[11].

Below is a diagram illustrating the general concept of lipid rafts within a cell membrane, highlighting the exclusion of lipids like SOPC.

Experimental Protocols

Synthesis of this compound

The chemical synthesis of this compound can be achieved through several established methods for phospholipid synthesis. A general approach involves the acylation of a glycerol backbone, followed by phosphorylation and coupling to the choline headgroup. A common starting material for the racemic synthesis is rac-glycerol.

A generalized synthetic workflow is outlined below:

A detailed experimental protocol would involve the following key steps:

-

Preparation of 1-stearoyl-rac-glycerol: This can be achieved by the selective acylation of rac-glycerol.

-

Acylation with Oleic Anhydride: The remaining free hydroxyl group at the sn-2 position is then acylated with oleic anhydride in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

-

Phosphorylation: The 1,2-diacyl-rac-glycerol is then phosphorylated at the sn-3 position.

-

Coupling with Choline: The resulting phosphatidic acid is coupled with a choline derivative to yield the final product, this compound.

-

Purification: The final product is typically purified by column chromatography.

Preparation of this compound Liposomes

This compound is commonly used to prepare unilamellar vesicles (liposomes) for various biophysical and drug delivery studies. The thin-film hydration method followed by extrusion is a widely used protocol.

Methodology:

-

Lipid Film Formation: this compound (and any other lipids or lipophilic drugs) is dissolved in an organic solvent (e.g., chloroform). The solvent is then evaporated under a stream of nitrogen and then under vacuum to form a thin lipid film on the wall of a round-bottom flask.

-

Hydration: The lipid film is hydrated with an aqueous buffer by vortexing or gentle agitation. This results in the formation of multilamellar vesicles (MLVs).

-

Extrusion: To obtain unilamellar vesicles of a defined size, the MLV suspension is repeatedly passed through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a lipid extruder.

The following diagram illustrates the workflow for liposome preparation:

References

- 1. 1-Stearoyl-2-oleoyl-sn-glycero-3-phosphocholine | C44H86NO8P | CID 24778825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Enantiomers of phospholipids and cholesterol: A key to decipher lipid-lipid interplay in membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Barotropic phase transitions of dioleoylphosphatidylcholine and stearoyl-oleoylphosphatidylcholine bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thermotropic and Barotropic Phase Behavior of Phosphatidylcholine Bilayers | MDPI [mdpi.com]

- 7. The lipid raft markers stomatin, prohibitin, flotillin, and HflK/C (SPFH)-domain proteins form an operon with NfeD proteins and function with apolar polyisoprenoid lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rupress.org [rupress.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Distribution of lipid raft markers in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Transbilayer peptide sorting between raft and nonraft bilayers: comparisons of detergent extraction and confocal microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Demystifying the Thermal Behavior of (Rac)-SOPC: A Technical Guide to its Phase Transition Temperature

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Phase Transition Temperature of (Rac)-SOPC

This in-depth technical guide delves into the core physicochemical properties of 1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine (SOPC), with a specific focus on the gel-to-liquid crystalline phase transition temperature (Tm) of its racemic mixture, this compound. This document provides a thorough compilation of quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers in the fields of membrane biophysics, drug delivery, and materials science.

Understanding the Phase Transition of SOPC

Phospholipids, the fundamental building blocks of cellular membranes, exhibit a characteristic temperature-dependent phase behavior. The most significant of these is the main phase transition (Tm), where the lipid bilayer transitions from a tightly packed, ordered gel phase (Lβ) to a more fluid, disordered liquid crystalline phase (Lα). This transition is crucial as it significantly influences membrane fluidity, permeability, and the function of embedded proteins.

SOPC is a biologically relevant asymmetric phospholipid, containing one saturated stearoyl chain and one unsaturated oleoyl chain. This structural feature imparts a lower phase transition temperature compared to its fully saturated counterparts.

Phase Transition Temperature of SOPC and the Influence of Stereochemistry

The gel-to-liquid crystalline phase transition temperature of enantiomerically pure SOPC has been reported in the range of 3°C to 7°C . The precise value is subject to experimental conditions such as the level of hydration and the heating rate employed during analysis.

A critical consideration for researchers is the stereochemistry of the phospholipid. "this compound" refers to a racemic mixture, containing equal amounts of the stereoisomers. While comprehensive studies focusing specifically on the thermotropic behavior of this compound are limited, research on saturated diacyl phosphatidylcholines indicates that the temperature and enthalpy of the main phase transition are identical for both the racemic mixture and the pure enantiomers[1]. However, differences have been noted in the pre-transition temperature, a less prominent thermal event preceding the main transition[1]. Based on this, it is reasonable to infer that the main phase transition temperature of this compound is likely to be within the same 3°C to 7°C range as the enantiomerically pure form.

The following table summarizes the reported phase transition temperatures for SOPC under various conditions.

| Lipid Composition | Experimental Conditions | Phase Transition Temperature (Tm) | Reference |

| Pure SOPC | Dependent on hydration level | 3 - 4°C | |

| Pure SOPC | Not specified | 6.7°C | |

| Pure SOPC | Not specified | 277 K (4°C) |

Experimental Protocol: Determination of Phase Transition Temperature by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is the primary technique for determining the phase transition temperature of lipids. It measures the heat flow associated with thermal transitions in a material as a function of temperature.

Liposome Preparation for DSC Analysis

To study the phase behavior of this compound in a biologically relevant context, it is essential to prepare a hydrated lipid dispersion, typically in the form of liposomes.

Materials:

-

This compound powder

-

Organic solvent (e.g., chloroform or a chloroform/methanol mixture)

-

Aqueous buffer (e.g., phosphate-buffered saline, PBS)

-

Rotary evaporator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Water bath sonicator

Procedure:

-

Lipid Film Formation: Dissolve a known quantity of this compound in an organic solvent in a round-bottom flask.

-

Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask. Further dry the film under a stream of inert gas (e.g., nitrogen) and then under vacuum for at least 2 hours to remove any residual solvent.

-

Hydration: Hydrate the lipid film with the desired aqueous buffer by vortexing or gentle agitation. The temperature of the buffer should be above the expected Tm of the lipid to facilitate hydration. This process results in the formation of multilamellar vesicles (MLVs).

-

Vesicle Size Reduction (Optional but Recommended): To obtain a more homogeneous sample of unilamellar vesicles (LUVs), the MLV suspension can be subjected to extrusion. This involves repeatedly passing the suspension through polycarbonate membranes of a defined pore size.

DSC Measurement

Instrumentation:

-

Differential Scanning Calorimeter equipped with a refrigerated cooling system.

-

Hermetically sealed aluminum or stainless steel DSC pans.

Procedure:

-

Sample Preparation: Accurately weigh a small amount of the liposome suspension (typically 10-20 µL) into a DSC pan.

-

Reference Preparation: Use an equal volume of the same aqueous buffer as the reference in a separate DSC pan.

-

Sealing: Hermetically seal both the sample and reference pans to prevent solvent evaporation during the experiment.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected Tm (e.g., -10°C).

-

Heat the sample at a controlled rate (e.g., 1-2°C/min) to a temperature well above the Tm (e.g., 20°C). Slower heating rates generally provide better resolution of the transition.

-

Cool the sample back to the starting temperature at the same rate.

-

Perform a second heating scan to ensure the reproducibility of the thermal event. The data from the second heating scan is often used for analysis to erase any thermal history of the sample.

-

Data Analysis

The output of a DSC experiment is a thermogram, which plots heat flow against temperature. The phase transition is observed as an endothermic peak. The phase transition temperature (Tm) is typically determined as the temperature at the peak of the endotherm. Other important thermodynamic parameters that can be extracted include the onset temperature of the transition and the enthalpy of the transition (ΔH), which is the area under the peak and represents the energy required for the transition.

Signaling Pathways and the Importance of Membrane Fluidity

The phase state of the cell membrane, governed by the lipid composition and temperature, is critical for various cellular signaling pathways. Membrane fluidity affects the lateral diffusion and conformational changes of membrane-associated proteins, such as receptors and enzymes, thereby modulating their activity. While specific signaling pathways directly involving this compound are not extensively characterized, the general principle of membrane fluidity's role in signal transduction is well-established.

Conclusion

The gel-to-liquid crystalline phase transition temperature of this compound is a fundamental parameter for researchers working with this phospholipid. Based on available data for the enantiomerically pure form and general principles of lipid stereochemistry, the Tm of this compound is expected to be in the range of 3°C to 7°C. Accurate determination of this value for specific experimental conditions can be achieved through meticulous Differential Scanning Calorimetry, following robust protocols for liposome preparation and data acquisition. Understanding the thermotropic behavior of this compound is paramount for its effective application in drug delivery systems and for elucidating its role in the biophysical properties of model membranes.

References

Solubility Profile of (Rac)-SOPC in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of (Rac)-1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine ((Rac)-SOPC), a critical parameter for its application in pharmaceutical formulations and various research contexts. This document compiles available quantitative and qualitative solubility data, details common experimental protocols for solubility determination, and presents visual workflows to aid in experimental design.

Core Focus: Solubility Data

The solubility of this compound is crucial for its handling, formulation, and application in drug delivery systems. While comprehensive quantitative data across a wide array of organic solvents is not extensively published, the following table summarizes the available information.

| Organic Solvent | Chemical Formula | Solubility of this compound | Temperature (°C) | Notes |

| Ethanol | C₂H₅OH | 30 mg/mL[1] | Not Specified | Quantitative data available. |

| Methanol | CH₃OH | Soluble[2] | Not Specified | Qualitative data indicates solubility. |

| Chloroform | CHCl₃ | Soluble[2] | Not Specified | Qualitative data indicates solubility; often used in mixtures with methanol for dissolving phospholipids. |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Data Not Available | Not Specified | DMSO is a strong, polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[3][4] |

| Acetone | C₃H₆O | Data Not Available | Not Specified | |

| Hexane | C₆H₁₄ | Data Not Available | Not Specified |

Experimental Protocols for Solubility Determination

Accurate determination of phospholipid solubility is essential for reproducible research and formulation development. Below are detailed methodologies for common experimental techniques used to quantify the solubility of lipids like this compound.

Gravimetric Method

This is a straightforward and widely used method for determining the solubility of a solid in a liquid solvent.

Principle: A saturated solution of the solute in the solvent is prepared at a specific temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is determined.

Apparatus:

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Volumetric flasks

-

Pipettes

-

Evaporating dish or pre-weighed vials

-

Dessicator

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container.

-

Equilibration: Place the container in a temperature-controlled shaker or water bath and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

Phase Separation: Allow the solution to stand undisturbed at the set temperature for several hours to allow the undissolved solid to settle.

-

Sample Collection: Carefully withdraw a precise volume of the clear supernatant using a pre-heated or temperature-equilibrated pipette to avoid precipitation.

-

Solvent Evaporation: Transfer the collected supernatant to a pre-weighed evaporating dish or vial. Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the lipid.

-

Drying and Weighing: Place the dish or vial containing the dried lipid residue in a desiccator to cool to room temperature and remove any residual moisture. Weigh the dish or vial on an analytical balance.

-

Calculation: The solubility is calculated using the following formula:

Solubility (mg/mL) = (Mass of dried lipid (mg)) / (Volume of supernatant collected (mL))

Chromatographic Methods (HPLC)

High-Performance Liquid Chromatography (HPLC) can be used for a more sensitive and specific quantification of solubility.

Principle: A saturated solution is prepared and filtered. The concentration of the solute in the filtrate is then determined by comparing its peak area in an HPLC chromatogram to a standard curve prepared with known concentrations of the compound.

Apparatus:

-

HPLC system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or UV detector at low wavelengths)

-

Analytical column appropriate for lipid analysis (e.g., C18 reverse-phase or a normal-phase silica column)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Autosampler vials

Procedure:

-

Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a suitable solvent. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.

-

Saturated Solution Preparation: Prepare a saturated solution of this compound in the test solvent as described in the gravimetric method (Steps 1 and 2).

-

Filtration: Filter the saturated solution through a syringe filter compatible with the organic solvent to remove any undissolved particles.

-

Dilution: If necessary, dilute a known volume of the filtrate with the mobile phase to bring the concentration within the linear range of the standard curve.

-

HPLC Analysis: Inject the filtered (and diluted, if applicable) sample into the HPLC system.

-

Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the standard curve. Account for any dilution factors used.

Visualizing Workflows and Concepts

To further clarify the experimental and logical processes involved in solubility determination, the following diagrams are provided.

Caption: Gravimetric method for solubility determination.

Caption: Factors influencing the solubility of this compound.

References

Critical Micelle Concentration of (Rac)-SOPC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Phospholipids are amphiphilic molecules that play a crucial role in the structure and function of biological membranes. In aqueous solutions, these molecules can self-assemble into various structures, including micelles, which are colloidal aggregates with a hydrophobic core and a hydrophilic shell. The concentration at which micelle formation begins is known as the critical micelle concentration (CMC).[1] The CMC is a critical parameter in numerous applications, including drug delivery, solubilization of poorly water-soluble compounds, and in vitro biological assays.

1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine (SOPC) is a common phospholipid containing one saturated (stearoyl) and one unsaturated (oleoyl) acyl chain. The racemic form, (Rac)-SOPC, is a mixture of the sn-1 and sn-2 stereoisomers. Understanding the CMC of this compound is essential for its application in formulations and biophysical studies.

Critical Micelle Concentration of SOPC

A definitive, experimentally determined value for the critical micelle concentration (CMC) of this compound is not available in the current scientific literature. However, the CMC can be estimated by examining the values of structurally similar phospholipids.

The CMC of phospholipids is influenced by several factors, including:

-

Acyl Chain Length: Longer acyl chains generally lead to a lower CMC due to increased hydrophobicity.[2]

-

Acyl Chain Unsaturation: The presence of double bonds can increase the cross-sectional area of the hydrophobic tail, which may slightly increase the CMC.

-

Headgroup: The nature of the polar headgroup affects the packing of the phospholipids in the micelle.

-

Temperature: The effect of temperature on CMC can be complex and is dependent on the specific phospholipid.[2]

-

Ionic Strength of the Medium: The presence of salts can shield the charges of the headgroups, promoting micelle formation and thus lowering the CMC.

For a closely related phospholipid, 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), which has a shorter saturated acyl chain (palmitoyl, 16:0) compared to SOPC's stearoyl chain (18:0), the CMC has been experimentally determined. Using fluorescence spectroscopy with pyrene as a probe, the CMC of POPC was found to be 5.7 ± 6 x 10⁻⁸ M.[3] A determination using the fixed-angle light scattering method yielded a value of 2.6 ± 1 x 10⁻⁷ M.[3]

Given that SOPC has a longer saturated acyl chain than POPC, it is expected to have a lower CMC . Therefore, the CMC of this compound is likely to be in the nanomolar to low micromolar range . The use of a racemic mixture is not expected to significantly alter the CMC compared to the pure stereoisomer, as the primary driving force for micellization is the hydrophobic effect of the acyl chains.

Quantitative Data Summary

The following table summarizes the experimentally determined CMC values for POPC, which can be used as a reference for estimating the CMC of SOPC.

| Phospholipid | Method | CMC (M) | Reference |

| POPC | Pyrene Fluorescence | 5.7 x 10⁻⁸ | [3] |

| POPC | Fixed-Angle Light Scattering | 2.6 x 10⁻⁷ | [3] |

Experimental Protocols for CMC Determination

Several well-established methods can be employed to experimentally determine the CMC of this compound.[4] The choice of method depends on the required sensitivity, the properties of the phospholipid, and the available instrumentation.

Fluorescence Spectroscopy using a Hydrophobic Probe

This is a highly sensitive and widely used method for determining the CMC of phospholipids.[5] It relies on the change in the fluorescence properties of a hydrophobic probe, such as pyrene, as it partitions from the polar aqueous environment into the nonpolar interior of the newly formed micelles.

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform/methanol mixture).

-

Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone or ethanol).

-

-

Sample Preparation:

-

Aliquot the this compound stock solution into a series of test tubes or vials.

-

Evaporate the organic solvent under a stream of nitrogen gas to form a thin lipid film.

-

Further dry the lipid films under vacuum for at least one hour to remove any residual solvent.

-

Hydrate the lipid films with a known volume of aqueous buffer to create a dilution series of this compound solutions with concentrations spanning the expected CMC. Ensure thorough vortexing or sonication to form a homogenous suspension.

-

Add a small aliquot of the pyrene stock solution to each this compound solution, ensuring the final pyrene concentration is low (e.g., 1-2 µM) to avoid self-quenching. The final concentration of the organic solvent from the pyrene stock should be minimal (e.g., <0.5%).

-

-

Fluorescence Measurement:

-

Equilibrate the samples at the desired temperature.

-

Measure the fluorescence emission spectrum of pyrene in each sample using a spectrofluorometer. The excitation wavelength is typically around 335 nm.

-

Record the intensities of the first (I₁) and third (I₃) vibronic peaks of the pyrene emission spectrum (approximately 373 nm and 384 nm, respectively).

-

-

Data Analysis:

-

Calculate the ratio of the intensities of the first and third peaks (I₁/I₃). This ratio is sensitive to the polarity of the pyrene microenvironment.

-

Plot the I₁/I₃ ratio as a function of the logarithm of the this compound concentration.

-

The plot will show a sigmoidal decrease. The CMC is determined from the inflection point of this curve, which represents the concentration at which pyrene begins to partition into the hydrophobic micellar core.[6]

-

Light Scattering

Dynamic Light Scattering (DLS) or Static Light Scattering (SLS) can be used to detect the formation of micelles.[7][8] As micelles form, the scattering intensity of the solution increases significantly due to the presence of these larger aggregates.

Methodology:

-

Sample Preparation:

-

Prepare a series of this compound solutions in a suitable buffer at various concentrations, similar to the fluorescence method.

-

Filter all solutions through a fine pore size filter (e.g., 0.1 or 0.22 µm) to remove any dust or large aggregates that could interfere with the measurement.

-

-

Light Scattering Measurement:

-

Place the sample in a clean cuvette in the light scattering instrument.

-

For each concentration, measure the scattered light intensity at a fixed angle (e.g., 90°).

-

-

Data Analysis:

-

Plot the scattered light intensity as a function of the this compound concentration.

-

The plot will show a sharp increase in scattering intensity at the onset of micelle formation.

-

The CMC is determined as the concentration at the intersection of the two linear regions of the plot (below and above the transition).[8]

-

Surface Tensiometry

This classical method measures the surface tension of a solution as a function of surfactant concentration.[1] Below the CMC, the addition of surfactant molecules leads to their accumulation at the air-water interface, causing a decrease in surface tension. Above the CMC, the interface becomes saturated, and excess surfactant molecules form micelles in the bulk, resulting in a plateau or a much smaller change in surface tension with increasing concentration.

Methodology:

-

Sample Preparation:

-

Prepare a series of this compound solutions in high-purity water or buffer at various concentrations.

-

-

Surface Tension Measurement:

-

Measure the surface tension of each solution using a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method).

-

Ensure the system reaches equilibrium at each concentration before taking a measurement.

-

-

Data Analysis:

-

Plot the surface tension as a function of the logarithm of the this compound concentration.

-

The plot will show a decrease in surface tension followed by a plateau.

-

The CMC is determined as the concentration at the intersection of the two lines fitted to the rapidly decreasing and the plateau regions of the plot.[9]

-

References

- 1. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Critical micellar concentration determination of pure phospholipids and lipid‐raft and their mixtures with cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Critical micellar concentration determination of pure phospholipids and lipid-raft and their mixtures with cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. agilent.com [agilent.com]

- 7. wyatt.com [wyatt.com]

- 8. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]

- 9. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

(Rac)-SOPC vs. POPC for Membrane Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The choice of lipid composition is a critical determinant in the study of biological membranes and their interactions with membrane-associated proteins. Among the vast array of available phospholipids, 1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine (SOPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) are two of the most commonly utilized zwitterionic lipids for creating model membranes. Their prevalence in cellular membranes and their ability to form stable, fluid lipid bilayers make them excellent candidates for a wide range of biophysical and biochemical assays.

This technical guide provides a comprehensive comparison of (Rac)-SOPC and POPC, focusing on their distinct biophysical properties and the implications of these differences for membrane studies. We will delve into quantitative comparisons of their key physical parameters, provide detailed experimental protocols for their characterization, and explore how their unique characteristics can influence critical cellular signaling pathways. This guide is intended to assist researchers in making informed decisions about lipid selection for their specific experimental needs, from fundamental biophysical investigations to drug discovery and development applications.

Core Distinctions: this compound vs. POPC

The primary difference between SOPC and POPC lies in the length of their saturated acyl chain at the sn-1 position of the glycerol backbone. SOPC possesses a stearoyl chain (18 carbons), while POPC has a palmitoyl chain (16 carbons). Both lipids share an oleoyl chain (18 carbons with one double bond) at the sn-2 position. This seemingly minor variation in two methylene groups in the saturated chain leads to significant differences in the collective biophysical properties of the membranes they form.

It is also important to note the use of racemic this compound in many commercially available preparations. While biologically relevant phospholipids are enantiomerically pure, the use of racemic mixtures can be a cost-effective alternative for some biophysical studies where stereospecificity is not a primary concern. However, researchers should be aware that the presence of both enantiomers could potentially influence lipid packing and interactions with stereospecific molecules.

Quantitative Comparison of Biophysical Properties

The structural differences between this compound and POPC manifest in measurable variations in their membrane properties. The following table summarizes key quantitative data from various experimental and computational studies. It is important to consider that these values can be influenced by experimental conditions such as temperature, buffer composition, and the presence of other molecules like cholesterol.

| Property | This compound | POPC | Experimental Method(s) | Key Implications |

| Area per Lipid (Ų) | ~63.8 - 69.8 | ~64.3 - 70.5[1][2][3] | X-ray Scattering, Neutron Scattering, Molecular Dynamics Simulations | Influences lateral packing density, membrane fluidity, and the insertion and function of membrane proteins. |

| Bilayer Thickness (nm) | ~4.0 - 4.7[4][5] | ~3.9 - 4.6[5][6] | Small-Angle X-ray/Neutron Scattering (SAXS/SANS), Differential Interference Contrast (DIC) Microscopy | Affects hydrophobic matching with transmembrane domains of proteins, ion channel gating, and membrane capacitance. |

| Bending Rigidity (kBT) | ~1.3 x 10-19 J (~31 kBT)[7][8][9] | ~20 - 30 | Micropipette Aspiration, Flicker Spectroscopy, Neutron Spin-Echo | Determines the membrane's resistance to bending and deformation, crucial for processes like vesicle budding, fusion, and cell shape changes. |

| Deuterium Order Parameter (SCD) | Generally higher than POPC | Generally lower than SOPC | 2H-NMR Spectroscopy | Reflects the degree of conformational order of the acyl chains. Higher values indicate a more ordered, less fluid membrane interior. |

Experimental Protocols

To empirically determine and compare the properties of this compound and POPC membranes, a variety of biophysical techniques can be employed. Below are detailed methodologies for key experiments.

Liposome Preparation by Extrusion

This protocol describes the formation of large unilamellar vesicles (LUVs) with a defined size, suitable for many biophysical assays.

Methodology:

-

Lipid Film Formation:

-

Dissolve the desired lipid (this compound or POPC) in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.

-

Remove the solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

-

Further dry the film under a stream of inert gas (e.g., nitrogen or argon) and then under vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with the desired aqueous buffer by vortexing or gentle agitation. The temperature of the buffer should be above the gel-to-liquid crystalline phase transition temperature (Tm) of the lipid.

-

This initial hydration step results in the formation of multilamellar vesicles (MLVs).

-

-

Extrusion:

-

Load the MLV suspension into a gas-tight syringe and place it in a mini-extruder apparatus equipped with a polycarbonate membrane of a specific pore size (e.g., 100 nm).

-

Pass the lipid suspension through the membrane multiple times (typically 11-21 passes) to generate LUVs with a diameter close to the membrane's pore size.[10]

-

The extrusion process should also be carried out at a temperature above the lipid's Tm.

-

Workflow for Liposome Preparation:

Determination of Area per Lipid and Bilayer Thickness by Small-Angle X-ray Scattering (SAXS)

SAXS is a powerful technique to determine the average structural parameters of lipid bilayers in a liposome suspension.[11][12][13]

Methodology:

-

Sample Preparation: Prepare concentrated and well-homogenized liposome suspensions of this compound and POPC as described above.

-

SAXS Measurement:

-

Load the liposome sample into a temperature-controlled sample holder.

-

Expose the sample to a collimated X-ray beam and record the scattered X-rays at small angles (typically 0.1 to 10 degrees).

-

-

Data Analysis:

-

The scattering data is processed to obtain a one-dimensional scattering profile (intensity vs. scattering vector, q).

-

The bilayer thickness can be estimated from the positions of the minima and maxima in the scattering profile.

-

By fitting the scattering data to a model of the lipid bilayer electron density profile, more precise values for the bilayer thickness and the area per lipid can be obtained.[11][12][14][15]

-

Measurement of Bending Rigidity by Micropipette Aspiration

This technique directly measures the mechanical properties of giant unilamellar vesicles (GUVs).[16][17][18][19]

Methodology:

-

GUV Formation: Prepare GUVs of this compound and POPC using methods like electroformation or gentle hydration.

-

Micropipette Aspiration:

-

A single GUV is held by a micropipette with a known inner radius.

-

A small suction pressure is applied, causing a portion of the vesicle to be aspirated into the pipette.

-

-

Data Acquisition and Analysis:

Ion Channel Gating

The function of ion channels, which control the flow of ions across the membrane, is also intimately linked to the properties of the lipid bilayer.

Influence of Membrane Properties:

-

Bilayer Thickness and Hydrophobic Mismatch: Similar to GPCRs, a mismatch between the hydrophobic length of the channel's transmembrane domain and the bilayer thickness can affect the energetic cost of different conformational states (e.g., open vs. closed), thereby altering the channel's gating properties. [20][21][22][23]For instance, a thicker SOPC membrane might favor a more extended conformation of a channel protein compared to a POPC membrane.

-

Lateral Pressure Profile: The distribution of lateral pressure within the membrane can influence the conformational changes associated with channel gating. The difference in acyl chain length between SOPC and POPC will lead to distinct lateral pressure profiles, which could differentially modulate the activity of mechanosensitive or voltage-gated ion channels. [20] Logical Relationship: Membrane Thickness and Ion Channel Gating

Protein Kinase C (PKC) Activation

PKC is a family of signaling proteins that translocate to the cell membrane upon activation. This process is sensitive to the lipid composition and physical state of the membrane. [24][25][26][27][28] Influence of Membrane Properties:

-

Membrane Fluidity and Acyl Chain Unsaturation: The activation of PKC is influenced by the degree of unsaturation in the phospholipid acyl chains. [25]While both SOPC and POPC contain one unsaturated oleoyl chain, the difference in the saturated chain length can affect the overall membrane fluidity and packing, which in turn can modulate the insertion of the PKC regulatory domains into the membrane.

-

Lipid Packing and Headgroup Spacing: The spacing of the phospholipid headgroups can affect the binding of PKC's C1 and C2 domains to the membrane. The slightly different packing densities of SOPC and POPC could lead to altered headgroup spacing, potentially influencing the efficiency of PKC recruitment and activation. [27] Signaling Pathway Diagram: PKC Activation

Conclusion

The choice between this compound and POPC for membrane studies is not trivial and should be guided by the specific research question. While both lipids form stable, fluid bilayers, the two-carbon difference in the sn-1 acyl chain of SOPC leads to measurable differences in area per lipid, bilayer thickness, bending rigidity, and acyl chain order. These distinct biophysical properties can significantly impact the structure and function of membrane-associated proteins, thereby influencing cellular signaling pathways.

For studies where precise hydrophobic matching with a transmembrane protein is critical, or where the mechanical properties of the membrane are expected to play a key role, the differences between SOPC and POPC should be carefully considered. Researchers are encouraged to use the information and protocols provided in this guide to select the most appropriate lipid for their experimental system and to accurately characterize the properties of their model membranes. A thorough understanding of the biophysical nuances of these lipids will ultimately lead to more robust and physiologically relevant findings in the study of biological membranes.

References

- 1. Area per Lipid and Cholesterol Interactions in Membranes from Separated Local-Field 13C NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Model parameters for simulation of physiological lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Lipid Bilayer Thickness Measured by Quantitative DIC Reveals Phase Transitions and Effects of Substrate Hydrophilicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural and Dynamical Response of Lipid Bilayers to Solvation of an Amphiphilic Anesthetic - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bending rigidity of SOPC membranes containing cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bending rigidity of SOPC membranes containing cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NMR Spectroscopy of Lipid Bilayers | Springer Nature Experiments [experiments.springernature.com]

- 11. researchgate.net [researchgate.net]

- 12. Size Determination of a Liposomal Drug by Small-Angle X-ray Scattering Using Continuous Contrast Variation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. xenocs.com [xenocs.com]

- 14. pubs.aip.org [pubs.aip.org]

- 15. biorxiv.org [biorxiv.org]

- 16. Determining the Bending Rigidity of Free-Standing Planar Phospholipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Obtention of Giant Unilamellar Hybrid Vesicles by Electroformation and Measurement of their Mechanical Properties by Micropipette Aspiration [jove.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Regulation of the gating of BKCa channel by lipid bilayer thickness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. The influence of membrane bilayer thickness on KcsA channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Effects of membrane lipids on ion channel structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. A role for protein kinase C in the regulation of membrane fluidity and Ca²(+) flux at the endoplasmic reticulum and plasma membranes of HEK293 and Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Effect of phospholipid unsaturation on protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Evidence for the regulation of the activity of protein kinase C through changes in membrane properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. The modulation of protein kinase C activity by membrane lipid bilayer structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. tandfonline.com [tandfonline.com]

The Role of (Rac)-SOPC in Model Biological Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to (Rac)-SOPC

1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine (SOPC) is a ubiquitous, naturally occurring phospholipid and a fundamental component of animal cell membranes. Its structure is inherently asymmetrical, featuring a saturated stearoyl (18:0) acyl chain at the sn-1 position and a monounsaturated oleoyl (18:1) acyl chain at the sn-2 position of the glycerol backbone. This asymmetry, particularly the kink introduced by the cis-double bond in the oleoyl chain, imparts critical biophysical properties to membranes, influencing fluidity, thickness, and lateral organization.

The designation This compound refers to a racemic mixture of SOPC, containing both stereoisomers at the chiral sn-2 position of the glycerol backbone. While biological systems exhibit high stereospecificity, this compound serves as a valuable and cost-effective tool in the creation of model biological membranes. For many fundamental biophysical studies focusing on the collective behavior of lipids in a bilayer, the properties of the racemic mixture closely mimic those of the pure enantiomer. SOPC is frequently used in research to gain insights into the physicochemical properties of lipid systems and to create liposomal carriers for bioactive compounds[1].

This technical guide provides an in-depth overview of the role of this compound in model membranes, summarizing its biophysical properties, its interactions with other membrane components like cholesterol, its function as a platform for membrane-associated proteins and signaling, and detailed protocols for its experimental use.

Biophysical Properties of SOPC-Containing Membranes

The unique chemical structure of SOPC dictates the physical characteristics of the bilayers it forms. These properties are crucial for the function of the membrane as a selective barrier and as a dynamic environment for proteins. The data below, compiled from various experimental and computational studies, quantifies these key characteristics.

| Property | Condition | Value | Reference(s) |

| Main Phase Transition Temp. (Tm) | Pure SOPC Bilayer | 6 °C (279 K) | [2][3] |

| Pure SOPC Bilayer (Simulation) | 4 °C (277 K) | [4][5] | |

| SOPC + 10 mol% Cholesterol (Simulation) | 3 °C (276 K) | [2][4] | |

| Bilayer Thickness | Pure SOPC Bilayer (283 K) | ~4.08 nm | [6] |

| SOPC + 47 mol% Cholesterol (303 K) | ~4.7 nm | [6] | |

| Area per Lipid | Pure SOPC Bilayer (273 K, Gel Phase) | ~0.46 nm² | [6] |

| SOPC + 50 mol% Cholesterol (273 K) | ~0.40 nm² | [6] | |

| Lateral Diffusion Coefficient | Liquid Crystalline Phase | ~10-8 cm²/s | [1] |

Modulation of Model Membrane Properties by this compound

Membrane Fluidity and Phase Behavior

SOPC is a key player in determining the phase of a model membrane. Below its main transition temperature (Tm), it exists in a more rigid, ordered gel phase (Lβ) . Above Tm, it transitions to a fluid, disordered liquid-crystalline phase (Lα) , where lateral mobility of lipids is high[5]. The unsaturated oleoyl chain is critical for maintaining membrane fluidity at physiological temperatures, as the kink in the chain disrupts tight packing of the acyl tails.

Interaction with Cholesterol

Cholesterol is a vital modulator of membrane properties, and its interaction with SOPC is well-studied. Cholesterol does not simply mix with SOPC; it intercalates between the phospholipid molecules, leading to significant changes in the membrane's physical state.

-

Induction of the Liquid-Ordered (Lo) Phase: In fluid Lα phase bilayers, cholesterol increases the order of the acyl chains. In gel Lβ phase bilayers, it disrupts the tight packing, inducing fluidity. The result is the formation of a distinct liquid-ordered (Lo) phase , which combines the high lateral mobility of a fluid phase with the high conformational order of a gel phase[6]. At cholesterol concentrations of 30 mol% or higher, SOPC bilayers exist entirely in the Lo phase over a wide temperature range[2][4].

-

Membrane Thickening: The rigid, planar structure of cholesterol forces the flexible acyl chains of SOPC to adopt a more extended conformation, leading to a significant increase in membrane thickness[6].

-

Reduced Permeability: By filling the gaps between phospholipid molecules, cholesterol decreases the passive permeability of the membrane to small molecules and ions.

The phase behavior of SOPC-cholesterol mixtures is complex, with regions of phase coexistence (e.g., Lα + Lo or Lβ + Lo) depending on temperature and concentration[4][7]. This behavior is fundamental to the formation of lipid rafts in cellular membranes.

References

Self-Assembly of (Rac)-SOPC in Aqueous Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the self-assembly behavior of (Rac)-1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine ((Rac)-SOPC) in aqueous solutions. Due to the limited availability of specific quantitative data for the racemic mixture of SOPC, this document integrates general principles of phospholipid self-assembly with available information on closely related lipids to offer a comprehensive resource.

Introduction to this compound Self-Assembly

This compound is a racemic mixture of the phospholipid 1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine. Like other amphiphilic molecules, this compound spontaneously self-assembles in aqueous environments to minimize the unfavorable interactions between its hydrophobic acyl chains and water. This process is primarily driven by the hydrophobic effect, leading to the formation of various aggregate structures, most notably micelles and vesicles (liposomes). The specific architecture of these aggregates is influenced by factors such as concentration, temperature, and the ionic strength of the solution.

The critical micelle concentration (CMC) is a key parameter, representing the concentration at which the formation of micelles becomes significant. Above the CMC, additional lipid monomers predominantly form new micelles or are incorporated into existing ones. The self-assembly process is a dynamic equilibrium between monomers and aggregated structures.

Thermodynamics of Self-Assembly

The self-assembly of phospholipids like this compound is a thermodynamically driven process. The primary thermodynamic parameters governing this process are the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of micellization.

-

Gibbs Free Energy of Micellization (ΔGmic): A negative ΔGmic indicates a spontaneous process. It can be calculated from the CMC using the equation: ΔGmic = RT ln(CMC), where R is the gas constant and T is the absolute temperature.

-

Enthalpy of Micellization (ΔHmic): This parameter reflects the heat change during micelle formation and can be endothermic or exothermic depending on the temperature. The temperature at which ΔHmic is zero is known as the athermal temperature of demicellization.

-

Entropy of Micellization (ΔSmic): The major contribution to the entropy change comes from the release of ordered water molecules from around the hydrophobic lipid tails, which is a highly favorable process.

Table 1: Conceptual Thermodynamic Parameters of this compound Micellization

| Parameter | Expected Value/Behavior | Significance |

| Critical Micelle Concentration (CMC) | Low (micromolar to nanomolar range) | Indicates high propensity for self-assembly. |

| ΔGmic | Negative | Spontaneous process. |

| ΔHmic | Temperature-dependent | Can be endothermic or exothermic. |

| ΔSmic | Positive | Major driving force for self-assembly (hydrophobic effect). |

Experimental Protocols for Studying this compound Self-Assembly

Preparation of this compound Vesicles by Thin-Film Hydration

This is a common and straightforward method for preparing multilamellar vesicles (MLVs), which can then be processed into unilamellar vesicles (ULVs).

Materials:

-

This compound

-

Organic solvent (e.g., chloroform or a 2:1 v/v chloroform:methanol mixture)

-

Hydration buffer (e.g., phosphate-buffered saline (PBS) or Tris buffer)

-

Rotary evaporator

-

Round-bottom flask

-

Water bath

-

Vortex mixer

-

Liposome extrusion device (optional)

-

Polycarbonate membranes (optional, with desired pore size, e.g., 100 nm)

Protocol:

-

Film Formation: Dissolve a known amount of this compound in the organic solvent in a round-bottom flask. Attach the flask to a rotary evaporator and immerse it in a water bath set to a temperature above the phase transition temperature of the lipid. Rotate the flask and gradually reduce the pressure to evaporate the solvent, forming a thin, uniform lipid film on the inner surface.

-

Drying: To ensure complete removal of the organic solvent, place the flask under a high vacuum for at least 2 hours or overnight.

-

Hydration: Add the pre-heated hydration buffer to the flask containing the dry lipid film. The volume of the buffer will determine the final lipid concentration.

-

Vesicle Formation: Gently agitate the flask by hand or using a vortex mixer. The lipid film will gradually peel off the glass wall and form multilamellar vesicles (MLVs). This process may take 30-60 minutes.

-

Size Reduction (Optional): To produce unilamellar vesicles (ULVs) with a more uniform size distribution, the MLV suspension can be extruded through polycarbonate membranes with a defined pore size using a liposome extrusion device.

Caption: Workflow for this compound vesicle preparation.

Characterization of this compound Aggregates

3.2.1. Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of particles in a suspension. It is ideal for determining the hydrodynamic radius of micelles and vesicles.

Procedure:

-

Dilute a small aliquot of the this compound suspension in the hydration buffer to an appropriate concentration.

-

Transfer the diluted sample to a clean cuvette.

-

Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.

-

Perform the measurement to obtain the size distribution, average hydrodynamic diameter, and polydispersity index (PDI).

3.2.2. Cryogenic Transmission Electron Microscopy (Cryo-TEM)

Cryo-TEM allows for the direct visualization of the morphology of self-assembled structures in their hydrated state.

Procedure:

-

A small drop of the this compound suspension is applied to a TEM grid.

-

The grid is blotted to create a thin film and then rapidly plunged into a cryogen (e.g., liquid ethane).

-

The vitrified sample is then transferred to a cryo-TEM for imaging.

Expected Quantitative Data

While specific experimental data for this compound is scarce, the following table provides expected ranges and characteristics based on the behavior of similar phospholipids.

Table 2: Anticipated Physical Properties of this compound Aggregates in Aqueous Solution

| Property | Method | Expected Outcome | Reference |

| Vesicle Size (Hydrodynamic Diameter) | Dynamic Light Scattering (DLS) | 50 - 200 nm (after extrusion) | |

| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 (after extrusion) | |

| Morphology | Cryo-Transmission Electron Microscopy (Cryo-TEM) | Spherical unilamellar or multilamellar vesicles | |

| Zeta Potential | Zeta Potential Analyzer | Near-neutral (for zwitterionic phosphocholine headgroup) |

Self-Assembly Signaling Pathway and Logical Relationships

The self-assembly of this compound is a concentration-dependent process. Below the CMC, the lipid exists predominantly as monomers. As the concentration increases and surpasses the CMC, the monomers aggregate to form micelles. At even higher concentrations, these micelles can rearrange to form larger and more complex structures, such as vesicles. This hierarchical assembly is a hallmark of amphiphilic molecules in aqueous environments.

Caption: Concentration-dependent self-assembly of this compound.

Conclusion

The self-assembly of this compound in aqueous solution is a fundamental process with significant implications for drug delivery and biomaterials science. While specific quantitative data for the racemic mixture remains an area for further investigation, the principles outlined in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and scientists working with this and similar phospholipid systems. The ability to form stable vesicles makes this compound a promising candidate for the encapsulation and delivery of therapeutic agents. Further characterization of its specific physicochemical properties will be crucial for optimizing its use in various applications.

An In-depth Technical Guide to the Interaction of Cholesterol with (Rac)-SOPC Bilayers

Authored for: Researchers, Scientists, and Drug Development Professionals

December 14, 2025

Executive Summary

The interaction between cholesterol and phospholipids is a cornerstone of membrane biology, profoundly influencing the structural integrity, fluidity, and function of cellular membranes. 1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine (SOPC) is a common monounsaturated phospholipid used in model systems to mimic the fluid-disordered state of biological membranes. This guide provides a detailed technical overview of the interaction between cholesterol and SOPC bilayers. While the literature predominantly focuses on the stereospecific sn-1,2 isomer of SOPC, the principles outlined herein are fundamental to understanding the behavior of its racemic mixture, (Rac)-SOPC. This document synthesizes quantitative data from molecular dynamics simulations and experimental studies, details common experimental protocols, and provides visual representations of the core biophysical relationships and workflows.

The primary consequence of incorporating cholesterol into an SOPC bilayer is the well-documented "condensing effect".[1][2] Cholesterol's rigid, planar structure imposes order on the flexible acyl chains of neighboring SOPC molecules.[3] This leads to a more tightly packed, thicker, and mechanically stiffer membrane, transitioning from a liquid-disordered (Ld) phase to a more viscous liquid-ordered (Lo) phase.[4] These structural alterations have significant implications for membrane permeability, the function of embedded proteins, and the formation of lipid domains, all of which are critical considerations in drug development and disease pathology.

Quantitative Analysis of Cholesterol's Effects

The addition of cholesterol to SOPC bilayers induces significant, measurable changes in the membrane's physical properties. Data from atomistic molecular dynamics (MD) simulations and experimental measurements quantify these effects, with many properties showing a saturation point at approximately 30 mol% cholesterol.[5][6]

Structural and Ordering Effects

Cholesterol's presence directly impacts the geometry and molecular order of the SOPC bilayer. It reduces the lateral space occupied by each phospholipid while increasing the overall thickness of the membrane.[1][5]

| Cholesterol (mol%) | Bilayer Thickness (nm) | Area per SOPC Lipid (Ų) | sn-1 Chain Order Parameter (SCD) |

| 0 | ~4.08 | ~61.4 | ~0.33 |

| 10 | Increase | ~62.0 (X-ray data)[4] | Increase |

| 30 | Significant Increase | Decrease | Maximum |

| 47 | ~4.70 | - | - |

| 50 | Near Maximum | ~49.4 | Slight Decrease from 30% |

Table 1: Summary of quantitative data on the structural effects of increasing cholesterol concentration in SOPC bilayers. Data is compiled from molecular dynamics simulations at 273 K and experimental X-ray diffraction.[4][5]

Mechanical Properties

The condensing effect also enhances the mechanical resilience of the SOPC bilayer. The membrane becomes less deformable and more resistant to rupture, which can influence cellular processes and the stability of liposomal drug delivery systems.

| Property | Condition | Value / Change |

| Bending Modulus (K_C) | Increasing Cholesterol | Increases, levels off >30 mol%[7] |

| Area Stretch Modulus (K_A) | Addition of 50 mol% Cholesterol | ~6-fold increase[7] |

| Rupture Tension | Addition of 50 mol% Cholesterol | Increase from ~12 to ~26 mN/m[8] |

Table 2: Influence of cholesterol on the key mechanical properties of SOPC bilayers as determined by experimental techniques like micropipette aspiration and X-ray scattering analysis.[7][8]

Key Experimental Protocols

Investigating the nuanced interactions between cholesterol and SOPC requires sophisticated biophysical techniques. Atomistic Molecular Dynamics (MD) simulations provide unparalleled molecular-level insight, while Solid-State Nuclear Magnetic Resonance (ssNMR) offers direct experimental measurement of critical parameters like acyl chain order.

Protocol: Atomistic Molecular Dynamics (MD) Simulation

MD simulations are a powerful computational method for studying the structure and dynamics of lipid bilayers at an atomic resolution.[9][10]

Objective: To simulate an SOPC bilayer with a defined cholesterol concentration to analyze structural and dynamic properties.

Methodology:

-

System Setup & Parameterization:

-

Force Field Selection: Choose a suitable all-atom force field optimized for lipids, such as Slipids, CHARMM36, or AMBER Lipid14.[5][11]

-

Initial Configuration: Use a membrane builder tool (e.g., CHARMM-GUI) to generate the initial coordinates for a hydrated bilayer system.[11] Specify the number of SOPC and cholesterol molecules per leaflet (e.g., 128 total lipids for a small patch) and the desired cholesterol mole fraction.

-

Hydration: Solvate the bilayer with a water model (e.g., TIP3P) to a standard level, such as 25-30 water molecules per lipid.[9]

-

Ionization: Add ions (e.g., K+, Cl-) to neutralize the system and achieve a physiological concentration of ~150 mM.[11]

-

-

Energy Minimization:

-

Perform a steepest descent energy minimization of the entire system to remove any unfavorable steric clashes from the initial build.

-

-

Equilibration:

-

Conduct a multi-stage equilibration process.

-

NVT Ensemble (Constant Volume, Temperature): Run a short simulation (~1 ns) with position restraints on the lipid heavy atoms to allow water molecules to equilibrate around the lipid headgroups. Maintain temperature using a thermostat (e.g., Nosé-Hoover).

-

NPT Ensemble (Constant Pressure, Temperature): Run a longer simulation (~10-20 ns), gradually releasing the position restraints. Use a barostat (e.g., Parrinello-Rahman) to maintain a pressure of 1 bar, allowing the bilayer's surface area and box dimensions to relax to an equilibrium state.[9]

-

-

Production Run:

-

Data Analysis:

-

From the trajectory, calculate key properties:

-

Bilayer Thickness: Measure the average distance between the phosphate atoms in the two leaflets.[5]

-

Area per Lipid: Divide the total surface area of the simulation box in the x-y plane by the number of lipids per leaflet.[5]

-

Deuterium Order Parameters (SCD): Calculate the order parameter for each carbon atom along the SOPC acyl chains to quantify chain ordering.[5]

-

-

Protocol: Solid-State NMR for Order Parameter Determination

Solid-state NMR is a non-invasive experimental technique that provides detailed information on the orientation and dynamics of molecules within a membrane.[12][13]

Objective: To experimentally measure the acyl chain order parameters of SOPC in the presence of cholesterol.

Methodology:

-

Sample Preparation:

-

Lipid Film Formation: Co-dissolve SOPC (specifically deuterium-labeled at a desired acyl chain position) and cholesterol in an organic solvent (e.g., chloroform/methanol). Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the walls of a glass tube.

-

Hydration: Place the tube under a vacuum for several hours to remove residual solvent. Hydrate the lipid film with a buffer solution to form multilamellar vesicles (MLVs).

-

Sample Packing: Transfer the resulting MLV suspension into an NMR rotor.

-

-

NMR Spectroscopy:

-

Spectrometer Setup: Place the rotor in a solid-state NMR spectrometer.

-

Experiment Selection: Utilize a quadrupolar echo pulse sequence, which is standard for acquiring ²H NMR spectra of deuterated lipids in membranes.[14]

-

Data Acquisition: Acquire the spectrum at a controlled temperature. The resulting spectrum for a non-oriented sample is a Pake doublet.

-

-

Data Analysis:

-

Quadrupolar Splitting (Δνq): Measure the frequency separation between the two peaks of the Pake doublet.

-

Order Parameter Calculation: Calculate the C-²H bond order parameter (SCD) using the equation: SCD = (4/3) * (h / e²qQ) * Δνq where (e²qQ/h) is the static quadrupolar coupling constant for a C-²H bond (~170 kHz).

-

Interpretation: A larger quadrupolar splitting corresponds to a higher order parameter, indicating more restricted motion and greater alignment of the C-²H bond with respect to the bilayer normal.[14]

-

Visualizing Core Concepts and Workflows

Graphviz diagrams are used to illustrate the central biophysical effects and the procedural flow of the key experimental methods described.

The Condensing Effect of Cholesterol

The primary logical relationship governing the cholesterol-SOPC interaction is the induction of order and compaction in the bilayer.

References

- 1. The Condensing Effect of Cholesterol in Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. The Effect of Cholesterol in SOPC Lipid Bilayers at Low Temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The Effect of Cholesterol in SOPC Lipid Bilayers at Low Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of cholesterol on structural and mechanical properties of membranes depends on lipid chain saturation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of cholesterol on bilayers with various degrees of unsaturation of their phospholipid tails under mechanical stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Dynamics Simulations of Phospholipid Bilayers with Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular Dynamics Simulations of Lipid Bilayers: Simple Recipe of How to Do It | Springer Nature Experiments [experiments.springernature.com]

- 11. A Parameterization of Cholesterol for Mixed Lipid Bilayer Simulation within the Amber Lipid14 Force Field - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A solid-state NMR study of phospholipid-cholesterol interactions: sphingomyelin-cholesterol binary systems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. d-nb.info [d-nb.info]

- 14. mdpi.com [mdpi.com]

effect of temperature on (Rac)-SOPC liposome stability

An In-depth Technical Guide to the Effect of Temperature on (Rac)-SOPC Liposome Stability

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes, artificial vesicles composed of one or more lipid bilayers, are paramount in modern drug delivery systems. Their ability to encapsulate both hydrophilic and lipophilic active pharmaceutical ingredients (APIs), coupled with their biocompatibility and biodegradability, makes them highly versatile carriers. Among the various phospholipids used in their formulation, 1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine (SOPC) is a common choice due to its zwitterionic nature and structural similarity to lipids found in biological membranes.

The stability of a liposomal formulation is a critical quality attribute that dictates its shelf-life, in vivo fate, and therapeutic efficacy. Temperature is one of the most significant environmental factors influencing this stability. It can trigger profound changes in the physical state and chemical integrity of the lipid bilayer, leading to aggregation, fusion, and premature leakage of the encapsulated drug. This technical guide provides a comprehensive overview of the effects of temperature on the stability of this compound liposomes, detailing the underlying physicochemical principles, standard analytical protocols, and data interpretation.

Physicochemical Properties of SOPC and its Phase Behavior

SOPC is a phosphatidylcholine molecule featuring a saturated stearoyl chain (C18:0) at the sn-1 position and an unsaturated oleoyl chain (C18:1) at the sn-2 position. This asymmetry and the cis-double bond in the oleoyl chain create a kink, which disrupts tight lipid packing and results in a relatively low main phase transition temperature (Tm).

The phase transition is a critical thermotropic event where the lipid bilayer shifts from a tightly packed, ordered gel phase (Lβ) at lower temperatures to a more fluid, disordered liquid-crystalline phase (Lα) at higher temperatures.[1][2] For pure SOPC bilayers, this transition occurs at approximately 4-6°C (277-279 K) .[1][2]

-

Below Tm (Gel Phase, Lβ): The hydrocarbon chains are in a more extended, all-trans conformation, leading to a thicker, less permeable, and more rigid membrane.

-

Above Tm (Liquid-Crystalline Phase, Lα): The hydrocarbon chains have increased rotational freedom, leading to a thinner, more fluid, and more permeable membrane.

-

At the Tm: The bilayer coexists in gel and liquid-crystalline domains. This creates packing defects at the domain boundaries, leading to a state of maximum permeability and instability.[3][4]

Understanding this low Tm is fundamental to predicting the stability of SOPC liposomes under various storage and physiological conditions.

The Impact of Temperature on Liposome Stability

Temperature influences both the physical and chemical stability of liposomes.[] These aspects are interconnected and crucial for maintaining the formulation's integrity from manufacturing to administration.

Physical Stability

Physical instability manifests as changes in vesicle size, aggregation, fusion, or the leakage of encapsulated contents.[6]

-

Vesicle Size, Aggregation, and Fusion: Temperature influences the kinetic energy of liposomes in suspension. Elevated temperatures increase the frequency of collisions between vesicles, which can promote aggregation.[7] Instability is most pronounced near the Tm, where the membrane's structural integrity is compromised, making vesicles more susceptible to fusion upon collision. This results in an increase in the average particle size and the polydispersity index (PDI), a measure of the heterogeneity of the size distribution.[8]

-

Drug Leakage and Permeability: The permeability of the SOPC bilayer is highly temperature-dependent. In the gel phase (below ~4°C), the membrane is tightly packed, and drug leakage is minimal. As the temperature rises above the Tm into the liquid-crystalline phase (e.g., at room temperature or physiological temperature of 37°C), the increased fluidity and motion of the lipid chains enhance the passive diffusion of encapsulated molecules across the bilayer.[3][9] The rate of leakage is highest at the phase transition temperature itself, where structural defects in the membrane act as transient pores.[4]

Chemical Stability

Chemical stability relates to the degradation of the constituent lipids, primarily through hydrolysis and oxidation.[]

-

Hydrolysis: The ester linkages in the SOPC molecule are susceptible to hydrolysis, which cleaves the fatty acid chains from the glycerol backbone, producing lysophospholipids and free fatty acids. These degradation products can act as detergents, disrupting the bilayer structure and increasing its permeability.[10] The rate of hydrolysis is significantly accelerated at higher temperatures.

-